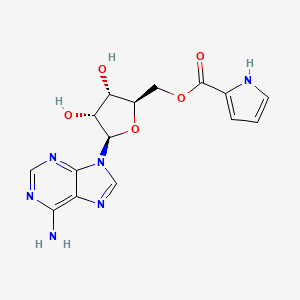

Nellielloside A

CAS No.:

Cat. No.: VC18580005

Molecular Formula: C15H16N6O5

Molecular Weight: 360.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N6O5 |

|---|---|

| Molecular Weight | 360.32 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C15H16N6O5/c16-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-25-15(24)7-2-1-3-17-7/h1-3,5-6,8,10-11,14,17,22-23H,4H2,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |

| Standard InChI Key | NWBMEZSCKMLUTH-IDTAVKCVSA-N |

| Isomeric SMILES | C1=CNC(=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

| Canonical SMILES | C1=CNC(=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Introduction

Discovery and Structural Characterization of Nellielloside A

Nellielloside A was first isolated during a marine biodiversity screening initiative targeting bryozoans, sessile colonial invertebrates known for producing bioactive secondary metabolites. Bryozoans, particularly those in the genus Nelliella, have been understudied compared to other marine organisms like sponges or tunicates, making this discovery notable for expanding the chemical diversity of marine-derived nucleosides .

Structurally, Nellielloside A is classified as a nucleoside derivative, characterized by a heterocyclic base linked to a sugar moiety. Its core structure includes a modified ribose unit glycosidically bonded to a purine-like base, with additional functional groups that distinguish it from canonical nucleosides. Spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been critical in elucidating its molecular formula () and stereochemical configuration . The compound’s β-anomeric configuration, confirmed through NOESY experiments, is stabilized by neighboring group participation during biosynthesis, a common feature in nucleoside synthesis .

Biosynthetic Pathways and Synthetic Approaches

Preliminary synthetic routes have encountered challenges in achieving stereoselectivity, particularly for the deoxyribose analogs, due to the absence of neighboring group participation. Current strategies emphasize protecting group strategies and catalyst optimization to improve yields. For example, the use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a sugar donor has shown moderate success in β-anomer formation, though scalability remains a hurdle .

Biological Activity and Mechanistic Insights

Nellielloside A’s most promising property is its kinase inhibitory activity. Kinases, enzymes critical for signal transduction and cellular regulation, are implicated in numerous pathologies, including cancer and inflammatory diseases. In vitro assays have demonstrated that Nellielloside A selectively inhibits a subset of tyrosine kinases, with half-maximal inhibitory concentrations () in the nanomolar range for targets such as FGFR (fibroblast growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) .

Mechanistically, Nellielloside A is hypothesized to compete with ATP for binding at the kinase active site, a mode of action shared by many kinase inhibitors. Its purine-like base facilitates interactions with conserved residues in the ATP-binding pocket, while the sugar moiety may enhance selectivity through hydrogen bonding with peripheral regions of the kinase domain . Computational docking studies support this model, revealing favorable binding energies for Nellielloside A compared to endogenous nucleotides.

Comparative Analysis with Analogous Compounds

Nellielloside A belongs to a growing family of marine-derived nucleosides with kinase inhibitory activity. The table below highlights its structural and functional distinctions from related compounds:

| Compound | Source Organism | Target Kinases | (nM) | Key Structural Features |

|---|---|---|---|---|

| Nellielloside A | Nelliella nelliiformis | FGFR1, VEGFR2 | 12–45 | β-ribose, modified purine base |

| Marinacarboline E | Actinoalloteichus spp. | CDK2, EGFR | 80–120 | α-ribose, pyrido[2,3-d]pyrimidine |

| Cyanogramide B | Marine cyanobacteria | PKCα, PKA | 150–200 | Deoxyribose, spirooxindole core |

This comparative analysis underscores Nellielloside A’s superior potency against FGFR and VEGFR kinases, positioning it as a candidate for targeted cancer therapies. Its β-ribose configuration and base modifications likely contribute to this enhanced activity .

Challenges and Future Directions

Despite its potential, Nellielloside A faces several obstacles in translational research. Scalable synthesis remains a critical barrier, as current yields from both natural extraction and synthetic routes are insufficient for preclinical development. Additionally, pharmacokinetic studies are needed to address bioavailability and metabolic stability, common challenges for nucleoside-based therapeutics.

Future research should prioritize:

-

Synthetic Optimization: Exploring novel catalysts (e.g., organocatalysts) to improve stereoselectivity and yields.

-

Target Validation: CRISPR-based screening to identify off-target effects and refine therapeutic windows.

-

Drug Delivery Systems: Lipid nanoparticle encapsulation to enhance solubility and tissue penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume